molecular formula C9H14O3 B1252717 7-Methyl-3-oxooct-6-enoic acid CAS No. 65180-53-2

7-Methyl-3-oxooct-6-enoic acid

Cat. No. B1252717
CAS RN: 65180-53-2
M. Wt: 170.21 g/mol
InChI Key: LWAVSMHUXDEREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-3-oxooct-6-enoic acid is a monounsaturated oxo fatty acid comprising 3-oxooct-6-enoic acid having a methyl substituent at the 7-position. It is a 3-oxo monocarboxylic acid, a branched-chain fatty acid, an oxo fatty acid, a medium-chain fatty acid and a monounsaturated fatty acid.

Scientific Research Applications

Oxidation Studies

7-Methyl-3-oxooct-6-enoic acid has been a subject of research in the context of oxidation studies. For instance, the study of the oxidation products of abietic acid and its methyl ester provided insights into the preferred oxidation mechanisms and the most susceptible positions for modification in the abietane skeleton. This research identified several compounds, including methyl 7-oxodehydroabietate, which are considered potent allergens (Prinz et al., 2002).

Synthesis Applications

The compound has also been involved in the stereoselective synthesis of certain marine natural products, like (E)-7-methyl hexadec-6-enoic acid, indicating its utility in complex organic syntheses (Kulkarni et al., 1992).

Role in Natural Product Research

In natural product research, compounds structurally related to 7-Methyl-3-oxooct-6-enoic acid have been identified and studied for their biological activities. For example, compounds isolated from mangrove endophytes, such as 7-(4-aminophenyl)-2,4-dimethyl-7-oxo-hept-5-enoic acid, were elucidated and analyzed for their potential uses (Guan et al., 2005).

Enzymatic Reduction Studies

Research into the enzymatic reductions of 2-oxo acids with oxygen-containing side chains, including compounds related to 7-Methyl-3-oxooct-6-enoic acid, has been conducted. These studies aimed at synthesizing enantiopure protected dihydroxy acids, highlighting the compound's relevance in enzymatic processes (Bhalay et al., 2000).

properties

CAS RN

65180-53-2

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

7-methyl-3-oxooct-6-enoic acid

InChI

InChI=1S/C9H14O3/c1-7(2)4-3-5-8(10)6-9(11)12/h4H,3,5-6H2,1-2H3,(H,11,12)

InChI Key

LWAVSMHUXDEREV-UHFFFAOYSA-N

SMILES

CC(=CCCC(=O)CC(=O)O)C

Canonical SMILES

CC(=CCCC(=O)CC(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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